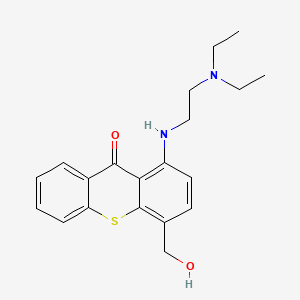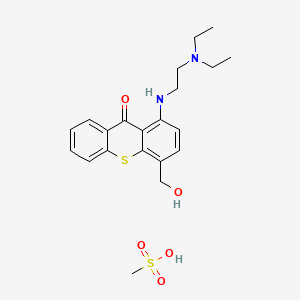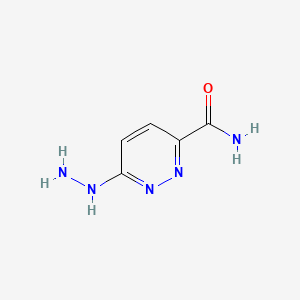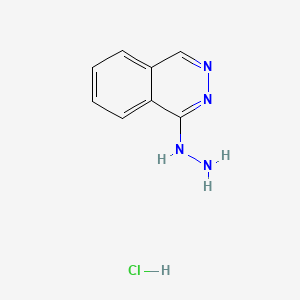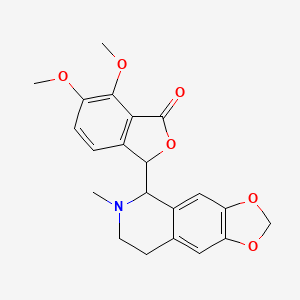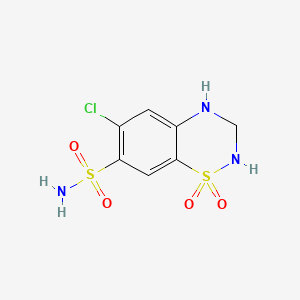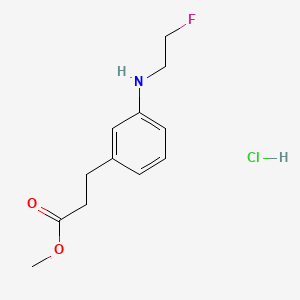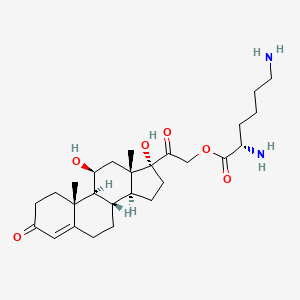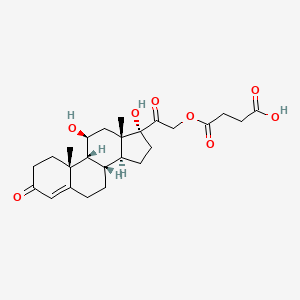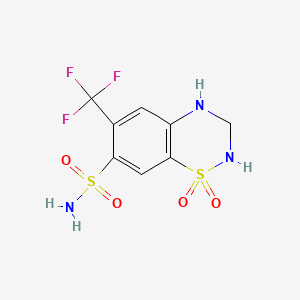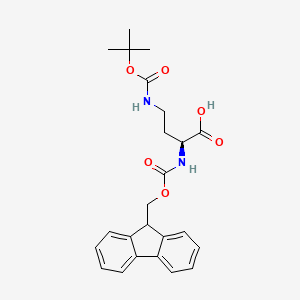
Fmoc-Dab(Boc)-OH
Vue d'ensemble
Description
“Fmoc-Dab(Boc)-OH” is a modified amino acid used in peptide synthesis . The Fmoc group, or 9-fluorenylmethyloxycarbonyl group, is widely used as a main amine protecting group in peptide synthesis . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote building blocks association .
Synthesis Analysis
The synthesis of “this compound” involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of the Fmoc group, which is known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are facilitated by the Fmoc group, which is widely used as a main amine protecting group in peptide synthesis . The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the Fmoc group. The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Applications De Recherche Scientifique
Blocs de construction bio-inspirés
“Fmoc-Dab(Boc)-OH” est un type d'acide aminé modifié par Fmoc qui a été utilisé comme bloc de construction bio-inspiré pour la fabrication de matériaux fonctionnels . L'hydrophobie et l'aromaticité inhérentes du groupement Fmoc favorisent l'association des blocs de construction, ce qui en fait un outil précieux dans le domaine de la science des matériaux .
Synthèse peptidique
This compound joue un rôle crucial dans la synthèse peptidique . Le groupement Fmoc est largement utilisé comme groupe protecteur de l'amine principale dans la synthèse peptidique . Cette stratégie synthétique implique un groupe protecteur polymérique solide et permet l'utilisation d'un excès de réactifs pour obtenir des rendements quantitatifs .
Systèmes d'administration de médicaments
Les caractéristiques d'auto-assemblage de this compound ont montré un potentiel d'applications dans les systèmes d'administration de médicaments . La capacité à former des nanostructures avec diverses morphologies en fait un candidat prometteur pour le développement de nouveaux systèmes d'administration de médicaments .
Culture cellulaire
This compound a été utilisé en culture cellulaire . Les propriétés d'auto-assemblage de ce composé peuvent créer un environnement adapté à la croissance et à la prolifération cellulaire .
Bio-matrice
La bio-matrice est une autre application de this compound . La capacité du composé à s'auto-assembler en diverses structures peut être utilisée pour modéliser la formation d'autres matériaux .
Propriétés antibiotiques
This compound et d'autres acides aminés modifiés par Fmoc ont montré un potentiel pour des applications liées aux propriétés antibiotiques . Cela ouvre des possibilités pour le développement de nouveaux agents antimicrobiens .
Mécanisme D'action
Target of Action
Fmoc-Dab(Boc)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides . The role of this compound is to protect the amino acids during the synthesis process, preventing unwanted side reactions .
Mode of Action
The Fmoc (9-fluorenylmethyloxycarbonyl) group in this compound acts as a protective group for the amino acid during peptide synthesis . It protects the amino group of the amino acid, allowing peptide bonds to be formed without side reactions . The Boc (tert-butyloxycarbonyl) group also serves a similar protective function .
Biochemical Pathways
This compound is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group is removed, allowing the amino acid to react with the next amino acid in the sequence . This leads to the formation of a peptide bond, extending the peptide chain .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino acids during synthesis, this compound helps ensure that the final product is the desired peptide with the correct structure .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy of this compound in protecting the amino acids and facilitating peptide synthesis .
Orientations Futures
The future directions for “Fmoc-Dab(Boc)-OH” involve further exploration of its self-assembly features and potential applications. There is a need to summarize the recent progress concerning these important bio-inspired building blocks . In addition, greener solvents have been proposed in solid-phase peptide synthesis (SPPS), which could reduce the environmental and health impact .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWKOFAHRLBNMG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373236 | |
| Record name | Fmoc-Dab(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125238-99-5 | |
| Record name | Fmoc-Dab(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2~{S})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



